Dibutyl D-tartrate

Descripción general

Descripción

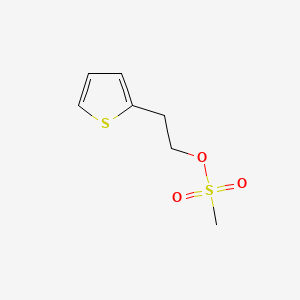

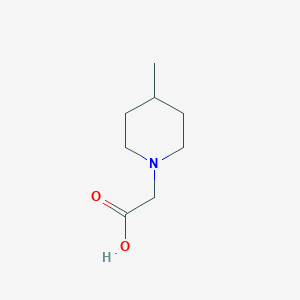

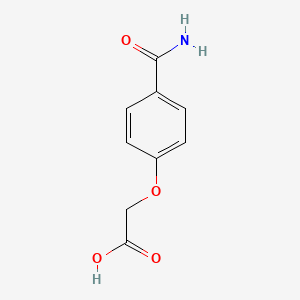

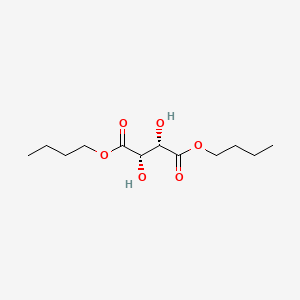

Dibutyl D-tartrate is a di-ester of tartaric acid and butanol . It has been used as a chiral oil to separate enantiomers in chromatography . Other uses include its role in farinographs and as a plasticizer . The material is classed as “green” as it is made from natural products and is biodegradable .

Molecular Structure Analysis

The molecular formula of Dibutyl D-tartrate is C12H22O6 . It has an average mass of 262.299 Da and a monoisotopic mass of 262.141632 Da .Physical And Chemical Properties Analysis

Dibutyl D-tartrate has a density of 1.1±0.1 g/cm³ . Its boiling point is 320.0±0.0 °C at 760 mmHg . The compound has a molar refractivity of 64.2±0.3 cm³ . It has 6 H bond acceptors, 2 H bond donors, and 11 freely rotating bonds .Aplicaciones Científicas De Investigación

Chiral Resolution in Chromatography

Dibutyl D-tartrate: is utilized as a chiral oil in chromatographic processes to separate enantiomers . This application is crucial in pharmaceutical research where the chirality of a compound can determine its efficacy and safety. The ability of dibutyl D-tartrate to interact with different enantiomers allows for the separation of these mirror-image molecules, which is essential for the production of enantiopure substances.

Farinograph Analysis

In the field of food science, dibutyl D-tartrate is used in farinographs to assess the rheological properties of dough . This helps in determining the quality of flour and understanding the behavior of dough during the mixing process. The data obtained from farinograph analysis is vital for improving the texture and consistency of baked products.

Plasticizer in Polymer Research

The compound serves as a “green” plasticizer due to its derivation from natural products and biodegradability . In polymer research, dibutyl D-tartrate is added to plastics to enhance their flexibility and processability. Its eco-friendly nature makes it a preferred choice in developing sustainable materials.

Dielectric Material Studies

With a dielectric constant of 9.4, dibutyl D-tartrate is studied for its potential use in electronic applications . Materials with high dielectric constants are essential in the manufacturing of capacitors and other electronic components. Researchers explore the properties of dibutyl D-tartrate to develop more efficient and compact electronic devices.

Synthesis of Biodegradable Polymers

Dibutyl D-tartrate’s biodegradability makes it an attractive monomer for synthesizing biodegradable polymers . These polymers are designed to break down in the environment, reducing plastic pollution. The research into biodegradable polymers is a significant step towards eco-friendly material science.

Green Chemistry Applications

As a compound made from renewable resources, dibutyl D-tartrate aligns with the principles of green chemistry . It is used in various chemical syntheses and processes that aim to reduce or eliminate the use and generation of hazardous substances. Its application in green chemistry highlights the shift towards more sustainable and environmentally friendly practices in the chemical industry.

Safety And Hazards

Dibutyl D-tartrate may cause skin, eye, and respiratory tract irritation . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, do not induce vomiting and get medical attention .

Relevant Papers One relevant paper is "Enantioseparation of Three β-Agonists Using Di-n-butyl d-Tartrate-Boric Acid Complex as Chiral Selector by Means of MEEKC" . This study reported a method for the in situ synthesis of a novel complex chiral selector by the reaction of di-n-butyl d-tartrate with boric acid in a running buffer and its successful application in chiral MEEKC .

Propiedades

IUPAC Name |

dibutyl (2S,3S)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYQQSKDZQTOQG-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C(C(=O)OCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H]([C@@H](C(=O)OCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426326 | |

| Record name | Dibutyl D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibutyl D-tartrate | |

CAS RN |

62563-15-9 | |

| Record name | Dibutyl D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.